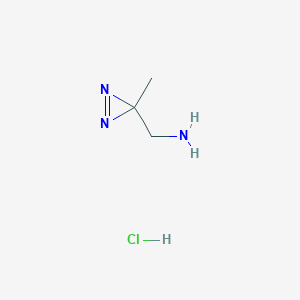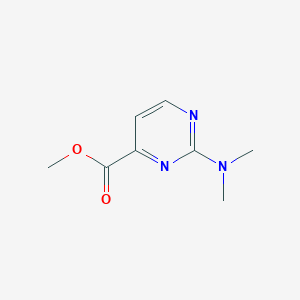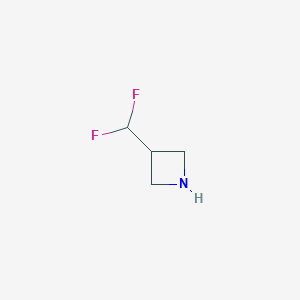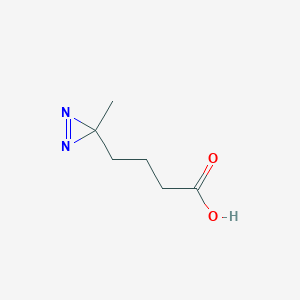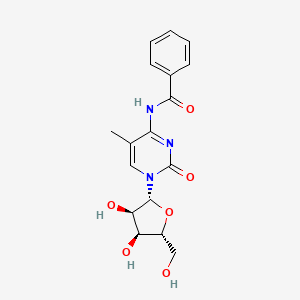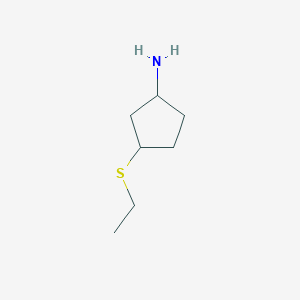
3-(Ethylsulfanyl)cyclopentan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(Ethylsulfanyl)cyclopentan-1-amine consists of a cyclopentane ring with an amine (-NH2) group and an ethylsulfanyl (-SCH2CH3) group attached . The InChI code for the compound is 1S/C7H15NS/c1-2-9-7-4-3-6(8)5-7/h6-7H,2-5,8H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Microencapsulation and Drug Delivery : One application of 3-(Ethylsulfanyl)cyclopentan-1-amine derivatives is in the field of microencapsulation and drug delivery. For example, Yang, Ren, and Xie (2011) utilized a derivative in the microencapsulation of λ-cyhalothrin, highlighting its potential in creating effective drug delivery systems (Yang, Ren, & Xie, 2011).
Catalysis : The compound also plays a role in catalytic processes. Feuerstein, Laurenti, Doucet, and Santelli (2001) demonstrated its use in accelerating the catalytic process of amination of allyl acetates, indicating its significance in synthetic chemistry (Feuerstein, Laurenti, Doucet, & Santelli, 2001).
Synthesis of Cycloalkane Derivatives : Nambu, Fukumoto, Hirota, Ono, and Yakura (2015) explored the efficient synthesis of cycloalkane-1,3-dione-2-spirocyclopropanes using derivatives of 3-(Ethylsulfanyl)cyclopentan-1-amine, demonstrating its utility in organic synthesis (Nambu, Fukumoto, Hirota, Ono, & Yakura, 2015).
Bioconjugation Mechanisms : Nakajima and Ikada (1995) investigated the mechanism of amide formation, a key reaction in bioconjugation, using derivatives of this compound, which is crucial for understanding and optimizing bioconjugation in medical research (Nakajima & Ikada, 1995).
Antimicrobial Applications : Mamedbeyli, Dzhafarov, Kazimova, Mirzoeva, and Iskenderova (2013) showed the potential of aminomethoxy derivatives of 1-(Ethylsulfanyl)alkanes as antimicrobial additives, suggesting its applicability in addressing microbial resistance (Mamedbeyli, Dzhafarov, Kazimova, Mirzoeva, & Iskenderova, 2013).
Catalyst Development for Ketone Reductive Amination : Guo, Tong, Liu, Guo, and Wang (2019) utilized Ru/Nb2O5 catalysts with different Nb2O5 morphologies for the reductive amination of cyclopentanone under mild conditions, indicating its role in catalyst development and reaction optimization (Guo, Tong, Liu, Guo, & Wang, 2019).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
3-ethylsulfanylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-2-9-7-4-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNGAXYXFQFJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulfanyl)cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



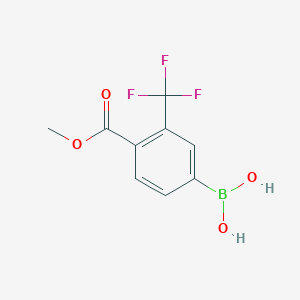
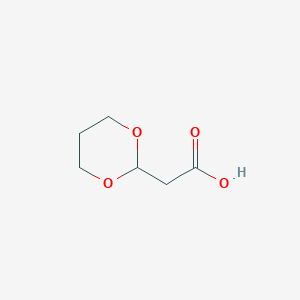
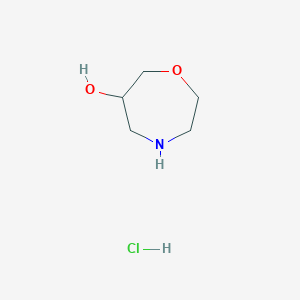
![[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1426215.png)
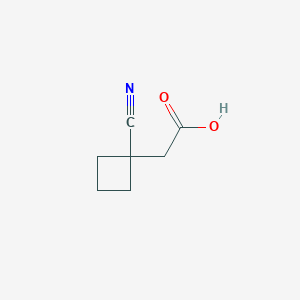
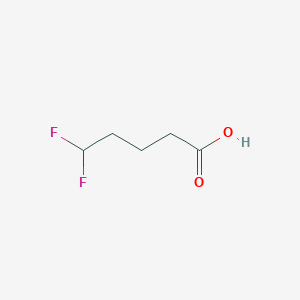
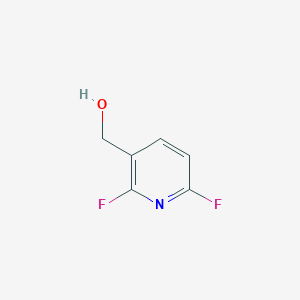
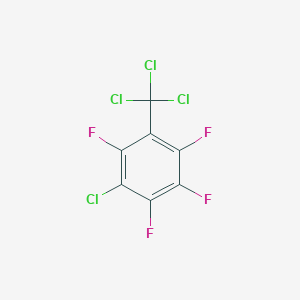
![8-Oxabicyclo[3.2.1]octane-3-methanamine](/img/structure/B1426224.png)
